REACTION_SMILES
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[Al+3:2].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:7][NH:8][C:9]([CH2:10][CH:11]1[N:12]([CH2:17][c:18]2[cH:19][cH:20][c:21]([F:24])[cH:22][cH:23]2)[CH2:13][CH2:14][CH2:15][CH2:16]1)=[O:25].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[CH3:7][NH:8][CH2:9][CH2:10][CH:11]1[N:12]([CH2:17][c:18]2[cH:19][cH:20][c:21]([F:24])[cH:22][cH:23]2)[CH2:13][CH2:14][CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CNC(=O)CC1CCCCN1Cc1ccc(F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)CC1CCCCN1Cc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CNCCC1CCCCN1Cc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |